molecular formula C7H7ClO3S2 B2952377 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride CAS No. 2241128-65-2

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

Cat. No.: B2952377
CAS No.: 2241128-65-2
M. Wt: 238.7
InChI Key: UYFMJQGYRVKDHD-UHFFFAOYSA-N
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Description

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 4-formyl-2,5-dimethylthiophene. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is carried out under controlled temperatures to ensure the formation of the desired sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of advanced purification techniques such as recrystallization and distillation ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from the oxidation of the formyl group.

    Hydroxymethyl Derivatives: Formed from the reduction of the formyl group.

Scientific Research Applications

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The formyl group can participate in various redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2,5-dimethylthiophene: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.

    2,5-Dimethylthiophene-3-sulfonyl chloride: Lacks the formyl group, limiting its use in redox reactions.

    4-Formylthiophene-3-sulfonyl chloride: Lacks the methyl groups, which can influence the compound’s steric and electronic properties.

Uniqueness

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is unique due to the presence of both the formyl and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S2/c1-4-6(3-9)7(5(2)12-4)13(8,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMJQGYRVKDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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